4-Methoxy-2,5-dimethylbenzylamine
Overview
Description
4-Methoxy-2,5-dimethylbenzylamine is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) at the 4-position and two methyl groups (-CH3) at the 2- and 5-positions, along with an amine group (-NH2) attached to the benzyl position.
Synthetic Routes and Reaction Conditions:
Benzylamine Derivatives: The compound can be synthesized by starting with benzylamine and introducing the appropriate substituents through a series of reactions, including nitration, reduction, and methylation.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2,5-dimethylanisole with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Lewis acids like aluminum chloride (AlCl3) and strong bases such as sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Nitrobenzene, amides, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated benzene derivatives, nitrobenzenes, and other substituted benzene compounds.
Scientific Research Applications
4-Methoxy-2,5-dimethylbenzylamine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-2,5-dimethylbenzylamine exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure with a bromine atom instead of a methyl group.
4-Methoxy-N,N-dimethylbenzylamine: Similar structure without the additional methyl group at the 2-position.
2,5-Dimethylanisole: Similar structure without the amine group.
Properties
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-5H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWARODYNRGXROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695370 | |
Record name | 1-(4-Methoxy-2,5-dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168405-44-5 | |
Record name | 1-(4-Methoxy-2,5-dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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